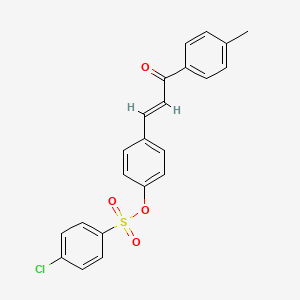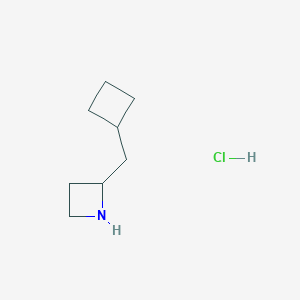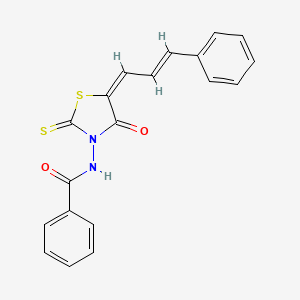![molecular formula C15H18N2O6 B2552631 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide CAS No. 954605-11-9](/img/structure/B2552631.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocycles, which are crucial in medicinal chemistry. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is described as a precursor for creating 3,5-disubstituted benzoxazoles, using techniques such as high-resolution mass spectrometry and NMR spectroscopy for structural confirmation . Similarly, the synthesis of novel thiazolidine derivatives is reported, which includes the use of microwave-assisted synthesis to create N-(benzo[d] thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives with potent antibacterial properties .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. Elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy are employed to establish the structure of synthesized benzoxazole derivatives . These techniques are essential for confirming the identity and purity of the compounds, which is a critical step in the development of pharmaceutical agents.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are not explicitly mentioned in the abstracts. However, the biological activities of these compounds, such as antioxidant, anti-inflammatory, and antibacterial properties, are evaluated, indicating their potential therapeutic applications . The evaluation of these properties is typically conducted through various bioassays and can provide insight into the compound's mechanism of action and efficacy.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
The compound is involved in the synthesis of novel chemical entities that exhibit a wide range of biological activities. For instance, research has led to the creation of benzodioxole derivatives with potential as anti-inflammatory, analgesic, and anticancer agents. These compounds have been synthesized through complex chemical reactions, showcasing the versatility of benzodioxole-based frameworks in medicinal chemistry (Abu‐Hashem et al., 2020).
Anticancer and Anti-inflammatory Properties
A significant area of application is the development of compounds with anticancer and anti-inflammatory properties. Several studies have synthesized and characterized derivatives that show promising results in inhibiting cancer cell growth and reducing inflammation. This includes the creation of celecoxib derivatives that exhibited potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the compound's role in developing multifunctional therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potential of derivatives, leading to the discovery of compounds that exhibit significant activity against various pathogens. This includes the development of thiazolidinone and oxazolidinone derivatives with notable antimicrobial properties, contributing to the search for new and effective antimicrobial agents (Mohamed et al., 2012).
Propriétés
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-20-8-14(18)16-6-11-7-17(15(19)23-11)10-3-4-12-13(5-10)22-9-21-12/h3-5,11H,2,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAVXEJLZOPUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)
![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)


![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)